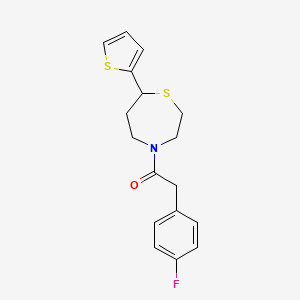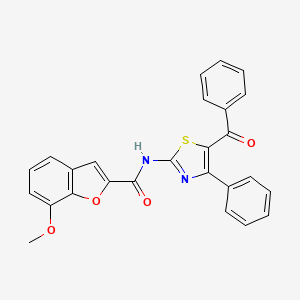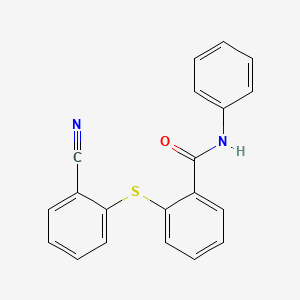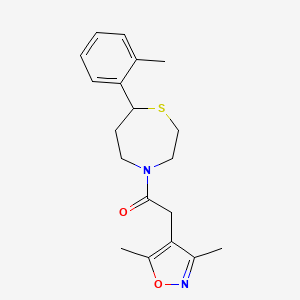
2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as FTT and is a thiazepanone derivative that has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of FTT is not fully understood. However, one study published in the Journal of Medicinal Chemistry (2016) reported that FTT exhibited anti-cancer activity by inhibiting the activity of the protein kinase CK2. Another study published in the Journal of Neurochemistry (2017) reported that FTT exhibited neuroprotective effects by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
FTT has been found to exhibit various biochemical and physiological effects. One study published in the Journal of Medicinal Chemistry (2016) reported that FTT exhibited anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Another study published in the Journal of Neurochemistry (2017) reported that FTT exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTT has several advantages for use in lab experiments. It is a potent compound that exhibits various biological activities, making it a potential candidate for drug development. However, there are also limitations to using FTT in lab experiments. The synthesis of FTT is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of FTT is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on FTT. One area of research could focus on further elucidating the mechanism of action of FTT. Another area of research could focus on developing derivatives of FTT with improved biological activity and pharmacokinetic properties. Additionally, research could focus on the potential applications of FTT in other areas, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
The synthesis of FTT is a complex process that involves several steps. One study published in the Journal of Organic Chemistry (2014) reported the synthesis of FTT using a multi-step process that involved the reaction of various reagents and solvents. The synthesis process involved the use of thiophene-2-carboxylic acid, which was converted to the corresponding acid chloride using thionyl chloride. The acid chloride was then reacted with 4-fluoroaniline to form an amide intermediate, which was further reacted with 1,4-thiazepan-4-amine to form the final product, FTT.
Aplicaciones Científicas De Investigación
FTT has been found to exhibit various biological activities, making it a potential candidate for scientific research. One study published in the Journal of Medicinal Chemistry (2016) reported that FTT exhibited potent anti-cancer activity against various cancer cell lines. Another study published in the Journal of Neurochemistry (2017) reported that FTT exhibited neuroprotective effects against oxidative stress-induced cell death in neuronal cells.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS2/c18-14-5-3-13(4-6-14)12-17(20)19-8-7-16(22-11-9-19)15-2-1-10-21-15/h1-6,10,16H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHYWLUXNYURQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide](/img/structure/B2461253.png)
![3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2461254.png)




![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2461266.png)
![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2461267.png)

![N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2461269.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2461270.png)
![N-(furan-2-ylmethyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2461272.png)

